molecular formula C15H13ClN2O4 B3948873 2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B3948873
M. Wt: 320.73 g/mol
InChI Key: MLXCHWQPGXFUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as Nitrofen or 2,4-Dinitrophenol acetamide, is a chemical compound that has been extensively used in scientific research. It is a member of the dinitrophenol family and is widely used as a pesticide and herbicide. Nitrofen is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. It has been found to have a wide range of biochemical and physiological effects on living organisms.

Mechanism of Action

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a mitochondrial uncoupler, which means that it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis. It does this by dissipating the proton gradient across the mitochondrial inner membrane, which results in the uncoupling of electron transport from ATP synthesis. This uncoupling leads to an increase in mitochondrial respiration and oxygen consumption, which in turn leads to an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on living organisms. It has been shown to increase mitochondrial respiration and oxygen consumption, which leads to an increase in metabolic rate and energy expenditure. This compound has also been found to induce thermogenesis and weight loss in animal models. Additionally, this compound has been shown to induce oxidative stress and mitochondrial dysfunction, which can lead to cell death and tissue damage.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a potent mitochondrial uncoupler and has been found to be particularly useful in studying the effects of environmental toxins on mitochondrial function and energy metabolism. This compound is also relatively inexpensive and easy to synthesize, which makes it accessible to a wide range of researchers. However, this compound also has several limitations. It is highly toxic and can be dangerous if not handled properly. Additionally, this compound has been found to have a narrow therapeutic window, which means that it can be difficult to use in animal studies without causing toxicity.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of research is the development of safer and more effective mitochondrial uncouplers for use in scientific research. Another area of research is the use of this compound as a tool to study the effects of environmental toxins on mitochondrial function and energy metabolism. Additionally, this compound may have potential therapeutic applications in the treatment of obesity and metabolic disorders. Further research is needed to explore these potential applications of this compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been used extensively in scientific research as a tool to study the effects of oxidative stress and mitochondrial dysfunction on living organisms. It has been found to be particularly useful in studying the effects of environmental toxins on mitochondrial function and energy metabolism. This compound has also been used to study the effects of mitochondrial uncoupling on thermogenesis and weight loss.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-6-7-12(13(8-10)18(20)21)17-15(19)9-22-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXCHWQPGXFUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.